molecular formula C23H15BrN4O3 B2401074 N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide CAS No. 389075-72-3

N'-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide

Cat. No. B2401074
CAS RN: 389075-72-3
M. Wt: 475.302
InChI Key: CUAZSHBXDIGZIH-WEMUOSSPSA-N
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Description

Benzimidazole is a key moiety in a variety of heterocyclic scaffolds that derive the biological functioning of essential molecules . Due to its skeletal resemblance with naturally occurring nucleotides, benzimidazole and its analogues have exhibited numerous medicinal and pharmacological performances . They are considered as a promising class of bioactive molecules which endorse diverse actions like antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . For instance, a new series of 1H-benzimidazol-2-yl hydrazones containing hydroxyphenyl and methoxyphenyl moieties were synthesized .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to react with various free radicals . The relative radical scavenging ability of these compounds showed a good correlation to the experimentally observed trends .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For instance, 1H-Benzimidazole has a molecular weight of 118.1359 .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . They have shown promising results in inhibiting various cancer cell lines . For instance, a study reported that benzimidazole derivatives were effective against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Antiparasitic Activity

Benzimidazole derivatives have also shown potential as antiparasitic agents . A series of new benzimidazolyl-2-hydrazones were synthesized and showed significant anthelmintic activity against Trichinella spiralis .

Antioxidant Activity

Some benzimidazole derivatives have demonstrated antioxidant properties . The compounds were found to be effective radical scavengers in various systems .

Antibacterial Activity

Benzimidazole derivatives have been reported to exhibit antibacterial activity . Compounds synthesized in a study showed promising activity against Staphylococcus aureus .

Antiviral Activity

Benzimidazole derivatives have been explored for their antiviral properties . They have shown potential in inhibiting the replication of various viruses .

Antifungal Activity

Benzimidazole derivatives have been reported to possess antifungal properties . They have been found to inhibit the growth of various fungi .

Anti-Inflammatory Activity

Benzimidazole derivatives have shown potential as anti-inflammatory agents . They have been found to inhibit inflammation in various models .

Antidiabetic Activity

Benzimidazole derivatives have been explored for their antidiabetic properties . They have shown potential in regulating blood glucose levels .

Mechanism of Action

Target of Action

The primary targets of the compound, also known as N-[(E)-[3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-ylidene]amino]-3-bromobenzamide, are yet to be definitively identified. It is known that benzimidazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This suggests that the compound may interact with its targets through a similar mechanism, potentially leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, and various metabolic processes.

Pharmacokinetics

A study on similar benzimidazol-2-yl hydrazones indicated that they have favorable pharmacokinetic profiles .

Result of Action

Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular levels. These could potentially include effects on cell growth and proliferation, inflammation, and various metabolic processes.

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can also vary widely. Some benzimidazole derivatives have been found to have potent antiretroviral activity comparable with the standards against both wild and mutant strains of HIV-1 RT .

Future Directions

Benzimidazole has recognized paramount responses in recent years and is an enormously important pharmacophoric heterocyclic moiety in recent drug innovations and medicinal chemistry . Therefore, the future directions in the research of benzimidazole derivatives could involve the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

N-[(E)-[3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-ylidene]amino]-3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O3/c24-15-5-3-4-14(10-15)22(30)27-28-23-17(11-13-8-9-16(29)12-20(13)31-23)21-25-18-6-1-2-7-19(18)26-21/h1-12,29H,(H,25,26)(H,27,30)/b28-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAZSHBXDIGZIH-WEMUOSSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=NNC(=O)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)C\3=CC4=C(C=C(C=C4)O)O/C3=N/NC(=O)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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